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molecular formula C11H10F3N3 B8699791 4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline CAS No. 630126-03-3

4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

Cat. No. B8699791
M. Wt: 241.21 g/mol
InChI Key: WHLQHPOULXZENK-UHFFFAOYSA-N
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Patent
US08426404B2

Procedure details

2-methyl-1-(4-nitro-2-trifluoromethyl-phenyl)-1H-imidazole (6.0 g, 22.1 mmol) is dissolved in ethanol (100 mL). After hydrogenation catalyzed by palladium (10 wt % on activated carbon, wet, Degussa type, 1 g) under 1 atm H2 balloon for overnight, the reaction mixture is filtered through a pad of celite and washed with ethanol. The combined filtrate and washings are concentrated to afford the title compound, which is used for next reaction without any further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=2[C:16]([F:19])([F:18])[F:17])[CH:4]=[CH:5][N:6]=1>C(O)C.[Pd]>[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=2[C:16]([F:19])([F:17])[F:18])[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C1=C(C=C(C=C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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